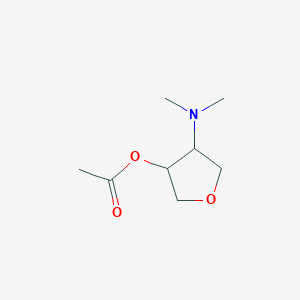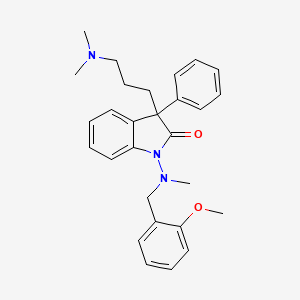![molecular formula C20H23ClO B12008418 2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene CAS No. 401615-73-4](/img/structure/B12008418.png)
2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a benzene ring with a chlorophenylmethyl group, a cyclohexyl ring, and a methoxybenzene moiety.
- The compound is crystalline, colorless to pale yellow, and has a characteristic odor.
- It is an important heterocyclic system due to its broad-spectrum biological activities .
Fenvalerate: is a synthetic pyrethroid insecticide and acaricide widely used in agriculture and pest control.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Agriculture and Pest Control:
Veterinary Medicine:
Environmental Monitoring:
Toxicology Studies:
Mechanism of Action
Target Sites:
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
401615-73-4 |
|---|---|
Molecular Formula |
C20H23ClO |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene |
InChI |
InChI=1S/C20H23ClO/c1-22-20-12-9-17(16-5-3-2-4-6-16)14-18(20)13-15-7-10-19(21)11-8-15/h7-12,14,16H,2-6,13H2,1H3 |
InChI Key |
TXBMBVPNAGTVMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)

![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)

![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
